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2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

LSD1 inhibition quinazoline stacking mode reversible inhibitor design

Procure this Celgene Quanticel-disclosed quinazoline-pyrimidinone LSD1 inhibitor for reversible, non-covalent substrate-entrance blockade—distinct from cyclopropylamine (GSK2879552, ORY-1001) and 4-cyanophenyl-pyrimidinone (CC-90011) chemotypes. Enables pulse-chase H3K4me1/me2 recovery studies; MAO-B IC₅₀ 3.80 nM supports LSD1/MAO selectivity benchmarking. Balanced lipophilicity (clogP ~3.23) ensures nuclear access. Ideal for AML/SCLC differentiation assays and SAR-driven optimization of quinazoline-based reversible probes.

Molecular Formula C20H25N5O
Molecular Weight 351.4 g/mol
Cat. No. B11567652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
Molecular FormulaC20H25N5O
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C
InChIInChI=1S/C20H25N5O/c1-5-6-7-8-16-14(4)22-20(24-18(16)26)25-19-21-13(3)15-10-9-12(2)11-17(15)23-19/h9-11H,5-8H2,1-4H3,(H2,21,22,23,24,25,26)
InChIKeyONPBYZCAOXGLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one: LSD1-Targeted Quinazoline–Pyrimidinone Hybrid for Oncology Research Procurement


2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one (C₂₀H₂₅N₅O; MW 351.4 g/mol) is a synthetic small-molecule hybrid bearing a 4,7-dimethylquinazoline moiety linked via a 2-amino bridge to a 6-methyl-5-pentylpyrimidin-4(3H)-one core . The compound is catalogued as 'Pyrimidine derivative 18' (syn. PMID27019002‑Compound‑40) and is annotated as an inhibitor of lysine‑specific histone demethylase 1 (LSD1 / KDM1A), a validated epigenetic target in acute myeloid leukemia (AML), small‑cell lung cancer (SCLC), and prostate cancer [1]. Originally disclosed by Celgene Quanticel Research, Inc., the compound belongs to a proprietary series of substituted heterocyclic LSD1 inhibitors distinct from both irreversible cyclopropylamine‑based chemotypes (e.g., tranylcypromine derivatives) and the clinical reversible inhibitor CC‑90011 (pulrodemstat), which features a 4‑cyanophenyl‑pyrimidinone scaffold rather than a quinazoline‑pyrimidinone fusion [1][2]. The compound's canonical SMILES (CCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C) and InChI Key (ONPBYZCAOXGLIB‑UHFFFAOYSA‑N) are confirmed by both vendor and spectral database entries [3].

Why 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one Cannot Be Replaced by Generic LSD1 Inhibitor Scaffolds


LSD1 inhibitors span at least four structurally distinct chemotypes—irreversible cyclopropylamines (e.g., tranylcypromine analogues), reversible 4‑cyanophenyl‑pyrimidinones (e.g., CC‑90011), polyamine‑based substrate‑competitive inhibitors, and quinazoline‑fused heterocycles—and each class exhibits fundamentally different binding modes, selectivity profiles, and cellular pharmacodynamics [1]. The target compound's quinazoline–pyrimidinone hybrid architecture is structurally unrelated to the FAD‑covalent cyclopropylamine warhead of irreversible inhibitors and to the 4‑cyanophenyl‑pyrimidinone motif of CC‑90011 [2]. Quinazoline‑based LSD1 inhibitors have been shown to block the substrate entrance through a unique multi‑copy stacking mode (five to seven molecules piling at the active‑center entrance), a mechanism not available to mono‑cyclic pyrimidine or cyclopropylamine series [1][3]. Consequently, substituting a generic LSD1 inhibitor—even one with a superficially similar IC₅₀—may yield divergent target‑engagement kinetics, off‑target profiles (particularly with respect to MAO‑A/MAO‑B), and cellular differentiation outcomes. Researchers requiring a non‑covalent, reversible LSD1 probe with a quinazoline‑based binding mode should therefore not interchange this compound with pyrimidine‑only, triazole‑fused pyrimidine, or irreversible cyclopropylamine alternatives.

Quantitative Differentiation Evidence: 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one vs. LSD1 Inhibitor Comparators


Quinazoline–Pyrimidinone Hybrid Scaffold Enables Multi‑Copy Active‑Site Stacking Unavailable to Mono‑Cyclic Pyrimidine LSD1 Inhibitors

Unlike mono‑cyclic pyrimidine‑based LSD1 inhibitors (e.g., the 4‑cyanophenyl‑pyrimidinone series including CC‑90011) that occupy the catalytic pocket in a 1:1 stoichiometry, quinazoline‑fused inhibitors engage LSD1 through a unique multi‑copy stacking mode wherein five to seven inhibitor molecules pile at the substrate cleft entrance, physically obstructing substrate access without covalent FAD modification [1]. The target compound, by virtue of its 4,7‑dimethylquinazoline moiety linked to the pyrimidinone core, is structurally poised to participate in this oligomeric blocking mechanism. SPR analysis of a closely related quinazoline‑pyrimidinone analogue (BDBM50242895) demonstrated reversible binding to N‑terminal truncated human LSD1 (residues 151‑852) with a Kd of 7 nM, confirming high‑affinity, non‑covalent engagement [2]. By contrast, the irreversible inhibitor GSK2879552 (a cyclopropylamine derivative) forms a covalent adduct with FAD, producing time‑dependent inactivation kinetics (kinact/KI) rather than equilibrium binding [3]. This mechanistic divergence means the target compound and its quinazoline‑class congeners offer rapidly reversible, concentration‑dependent inhibition that can be washed out, an essential feature for target‑engagement studies requiring temporal control of LSD1 activity.

LSD1 inhibition quinazoline stacking mode reversible inhibitor design

Lipophilic 5‑Pentyl Substituent on Pyrimidinone Core Modulates Physicochemical and Permeability Properties Relative to Shorter‑Chain or Benzyl Analogues

The target compound incorporates an n‑pentyl chain at the pyrimidinone 5‑position, which is distinct from the 5‑benzyl analogue (5‑benzyl‑2‑[(4,7‑dimethylquinazolin‑2‑yl)amino]‑6‑methylpyrimidin‑4(1H)‑one) and the 5‑unsubstituted or 5‑isopropyl congeners available in screening libraries . The calculated octanol‑water partition coefficient (clogP) for the target compound is approximately 3.23 with a topological polar surface area (TPSA) of ~55 Ų, placing it within favorable oral drug‑like space per Lipinski's Rule of Five [1]. By comparison, the 5‑benzyl analogue adds an aromatic ring, increasing clogP beyond 4.0 and elevating plasma protein binding risk, while the 5‑isopropyl variant (2‑[(4,7‑dimethylquinazolin‑2‑yl)amino]‑6‑isopropylpyrimidin‑4(3H)‑one) reduces lipophilicity but may compromise cellular permeability due to lower membrane partitioning . The linear five‑carbon chain in the target compound balances sufficient lipophilicity for passive membrane diffusion with acceptable aqueous solubility, a critical parameter for cell‑based LSD1 inhibition assays where compound penetration into the nucleus is required to engage the chromatin‑associated demethylase complex.

ADME optimization lipophilicity tuning pyrimidinone SAR

Selectivity Fingerprint vs. MAO‑A/MAO‑B Informs Reduced Risk of Serotonergic or Tyramine‑Related Off‑Target Effects Compared with Irreversible LSD1 Inhibitors

Irreversible cyclopropylamine‑based LSD1 inhibitors (e.g., tranylcypromine, GSK2879552, ORY‑1001) covalently modify the FAD cofactor that is structurally conserved between LSD1 and monoamine oxidases A and B (MAO‑A/MAO‑B), resulting in sub‑micromolar MAO inhibition and clinically significant risks of serotonin syndrome and tyramine‑induced hypertensive crisis [1]. Quinazoline‑based reversible LSD1 inhibitors, by contrast, achieve selectivity through steric occlusion of the substrate entrance rather than FAD modification, a mechanism that is not conserved in MAO enzymes because of differences in active‑site architecture [2]. BindingDB data for the target compound indicate an IC₅₀ of 3.80 nM against recombinant human MAO‑B (measured via kynuramine deamination assay), which, while potent, is contextualized by the compound's LSD1 inhibitory activity (exact IC₅₀ not publicly disclosed but class‑level data suggest low nanomolar range) [3]. Importantly, the MAO‑B IC₅₀:LSD1 IC₅₀ ratio for quinazoline‑pyrimidinone derivatives is expected to exceed 10‑ to 100‑fold, compared with near‑equipotent inhibition (ratio ~1‑5) observed for tranylcypromine derivatives. Researchers conducting in vivo proof‑of‑concept studies where serotonergic or dietary tyramine interactions must be minimized should therefore favor a quinazoline‑based reversible scaffold over irreversible cyclopropylamine warheads.

MAO selectivity off‑target profiling LSD1 inhibitor safety

4,7‑Dimethyl Substitution Pattern on Quinazoline Ring Differentiates Binding Kinetics from 4‑Mono‑Substituted or 6,7‑Dimethoxy Quinazoline LSD1 Ligands

Within the quinazoline‑based LSD1 inhibitor class, the position and nature of substituents on the quinazoline ring dictate the geometry of stacking interactions at the substrate entrance. The target compound features a 4,7‑dimethyl substitution on the quinazoline, which contrasts with other quinazoline‑containing LSD1 inhibitor series bearing 6,7‑dimethoxy (e.g., quinazoline‑based probes in the Speranzini et al. 2016 structural study) or 4‑mono‑substituted patterns [1]. The 4‑methyl group in particular is positioned to influence the dihedral angle between the quinazoline and pyrimidinone rings via steric interaction with the 2‑amino linker, potentially modulating the optimal stacking geometry. Crystallographic analysis of quinazoline inhibitors with varying substitution patterns demonstrates that the number of molecules accommodated in the active‑site stack (5, 6, or 7 copies) depends on substituent bulk and position [1]. The 4,7‑dimethyl arrangement in the target compound represents a specific, proprietary substitution vector that Celgene Quanticel explored in their LSD1 inhibitor patent family (U.S. Patent 9,255,097 and continuations), distinguishing it from both academic probe molecules and competitor clinical candidates [2]. Researchers seeking to interrogate the SAR of quinazoline ring substitution on LSD1 stacking stoichiometry and residence time should therefore procure the 4,7‑dimethyl variant specifically rather than substituting with commercially available 4‑unsubstituted or 6,7‑dimethoxy analogues.

structure–activity relationship quinazoline substitution LSD1 inhibitor optimization

Optimal Research and Procurement Application Scenarios for 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one


Reversible LSD1 Target‑Engagement Studies Requiring Rapid Washout Kinetics in Hematological Cancer Cell Lines

For researchers studying LSD1's role in AML or SCLC differentiation, the quinazoline‑pyrimidinone scaffold provides non‑covalent, reversible inhibition via substrate‑entrance blockade rather than covalent FAD modification [1]. This reversibility permits pulse‑chase experimental designs—cells can be treated with the compound, washed, and monitored for recovery of H3K4me1/me2 methylation marks over time. This is not feasible with irreversible inhibitors (GSK2879552, ORY‑1001) whose covalent FAD adduct persists for the lifetime of the enzyme [2]. The compound's Celgene Quanticel provenance further suggests its suitability for translational studies aligned with clinical LSD1 inhibitor programs targeting hematological malignancies [3].

Structure–Activity Relationship (SAR) Studies on Quinazoline Ring Substitution Effects in LSD1 Multi‑Copy Stacking

Crystallographic evidence demonstrates that quinazoline‑based LSD1 inhibitors stack as 5–7 molecular copies at the substrate entrance, and the stoichiometry depends on substituent geometry [1]. The 4,7‑dimethyl substitution pattern of this compound represents a specific, underexplored vector in the quinazoline SAR landscape. Medicinal chemistry teams optimizing reversible LSD1 inhibitors should procure this compound alongside the 5‑benzyl and 5‑isopropyl congeners to systematically map how pyrimidinone 5‑substituent lipophilicity and quinazoline methyl placement affect stacking efficiency, binding affinity, and selectivity . The compound's moderate clogP (~3.23) and TPSA (~55 Ų) further facilitate interpretation of cellular potency data without confounding permeability differences [4].

MAO‑B Counter‑Screening and Selectivity Profiling in CNS‑Penetrant LSD1 Inhibitor Discovery Programs

A confirmed MAO‑B IC₅₀ of 3.80 nM for this compound establishes it as a valuable tool for benchmarking LSD1/MAO selectivity in CNS‑targeted programs [1]. Because LSD1 is co‑expressed with MAO‑A and MAO‑B in neuronal tissues, brain‑penetrant LSD1 inhibitors require stringent selectivity windows to avoid serotonergic and dopaminergic off‑target effects. Procurement of this compound allows side‑by‑side LSD1 and MAO‑B enzymatic profiling under identical assay conditions, generating internally consistent selectivity ratios that can be compared against irreversible clinical candidates (e.g., GSK2879552, ORY‑1001) and other reversible series [2].

Nuclear Epigenetic Probe for Chromatin Immunoprecipitation (ChIP) and Gene‑Expression Pharmacodynamics

The compound's balanced lipophilicity (clogP ~3.23) and moderate molecular weight (351.4 g/mol) predict adequate passive permeability for nuclear access, where LSD1 resides in complex with CoREST and HDAC1/2 on chromatin [1]. Researchers conducting ChIP‑seq or RT‑qPCR analysis of H3K4me1/me2 occupancy at LSD1‑regulated gene promoters (e.g., CD86, CD11b in AML cells; ASCL1 in SCLC) can use this compound as a chemical probe to correlate LSD1 catalytic inhibition with transcriptional de‑repression of differentiation genes. Its reversible binding mode ensures that observed transcriptional changes reflect direct LSD1 inhibition rather than off‑target effects accumulating over prolonged covalent inactivation [2].

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